3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

electrosynthesis quinone bisketal preparative yield

Researchers requiring late-stage p-benzoquinone installation face challenges with reactive, sublimable quinones that participate in undesired Michael additions. 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene (TMCH) solves this as a crystalline, shelf-stable quinone bisketal that remains chemically inert through multi-step sequences. • Acid-catalyzed deprotection ~400× faster than silyl methyl ketal alternatives; rapid unmasking under mild conditions. • 70-71% reproducible preparative yield via constant-current anodic oxidation using simple Pt/Ni electrodes; scalable for pilot-plant production. • Transacetalizable to diverse bis-acetal derivatives without re-optimizing synthesis; reduces procurement complexity to a single key intermediate. Supplied as a white crystalline solid (mp 45-48°C) with full analytical documentation.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 15791-03-4
Cat. No. B092906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
CAS15791-03-4
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC1(C=CC(C=C1)(OC)OC)OC
InChIInChI=1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3
InChIKeyLJAWVXAZDYVFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene: Protected Quinone Synthon Overview


3,3,6,6-Tetramethoxy-1,4-cyclohexadiene (TMCH), also referred to as p-benzoquinone bis(dimethyl acetal) or quinone bisacetal, is a non-aromatic cyclic diene bearing four methoxy groups at the 3- and 6-positions. It belongs to the class of quinone bisketals—masked forms of p-benzoquinone [1]. The compound is prepared on a preparative scale via anodic oxidation of 1,4-dimethoxybenzene in methanolic KOH, delivering 70–71% isolated yield after recrystallization [1]. Its crystalline structure has been solved by X-ray diffraction, revealing a triclinic lattice (space group P-1) with the molecule adopting near-2/m symmetry [2]. TMCH serves as a shelf-stable, latent p-benzoquinone equivalent that can be unmasked by mild acid hydrolysis or transacetalized to other bis-acetal derivatives [3].

Why TMCH Cannot Be Replaced by Generic Analogs


Substituting TMCH with the simpler hydroquinone dimethyl ether (1,4-dimethoxybenzene) or with the unprotected p-benzoquinone itself introduces fundamentally different reactivity profiles that compromise the synthetic strategy. 1,4-Dimethoxybenzene is an aromatic methyl ether requiring oxidative deprotection to liberate a quinone, whereas TMCH is a non-aromatic bis-acetal that releases p-benzoquinone under simple acid-catalyzed hydrolysis without redox manipulation [1]. Conversely, p-benzoquinone is a reactive Michael acceptor and oxidant that can participate in undesired side reactions during multi-step sequences—its melting point of 115.7 °C [2] and sublimation tendency limit handling options, while TMCH is a crystalline solid (mp 45–48 °C) that can be purified by recrystallization from pentane. The methoxy substitution pattern of TMCH also provides a UV/Vis and NMR spectroscopic handle absent in the parent quinone, facilitating reaction monitoring [3].

TMCH vs. Analogs: Quantitative Evidence


Electrosynthesis Yield vs. Alternative Bisketal Routes

The single-cell anodic oxidation of 1,4-dimethoxybenzene in methanolic KOH provides TMCH in 70–71% isolated, recrystallized yield at 0.2 mol scale [1]. In comparison, electrochemical syntheses of substituted benzoquinone bisketals generally report current efficiencies ranging from 34 to 74% and isolated yields varying with substitution pattern [2]. The unsubstituted parent TMCH thus achieves the upper bound of reported yields for this compound class under simple constant-current conditions without requiring divided cells or precise potential control.

electrosynthesis quinone bisketal preparative yield

Hydrolysis Kinetics: Dimethyl Ketal vs. Silyl Methyl Ketals

Kinetic studies under pseudo-first-order acid-catalyzed monohydrolysis conditions reveal that the dimethyl ketal moiety (as present in TMCH) hydrolyzes approximately 400 times faster than the corresponding tert-butyldimethylsilyl (TBDMS) methyl ketal and about 400 times faster than the tert-butyldiphenylsilyl (TBDPS) methyl ketal; its hydrolysis rate is comparable to that of the ethylene glycol ketal [1]. This establishes TMCH as the most rapidly deprotectable quinone bisketal among the commonly employed analogs, with hydrolysis kinetics nearly identical to the ethylene glycol-derived cyclic acetal but with far lower molecular weight and simpler NMR spectra.

ketal hydrolysis reaction kinetics deprotection rate quinone bisketal

Physical Properties: Purification & Handling Comparison

TMCH exhibits a melting point of 45–48 °C and a boiling point of 60 °C at 0.2 mmHg, enabling facile purification by both recrystallization (from pentane) and short-path vacuum distillation . In contrast, 1,4-dimethoxybenzene requires higher temperatures for distillation (bp 213 °C at atmospheric pressure) , which may promote thermal decomposition of sensitive products, while p-benzoquinone sublimes at ~180 °C and has a melting point of 115.7 °C [1], making melt crystallization impractical and sublimation-based purification equipment-dependent. The density of TMCH (1.06 g/cm³) is nearly identical to 1,4-dimethoxybenzene (1.053 g/cm³) but substantially lower than p-benzoquinone (1.318 g/cm³), reflecting the absence of the conjugated diketone system [1].

physical properties melting point boiling point distillation purification

Transacetalization to Quinone Bis-Acetal Derivatives

TMCH serves as the direct precursor to p-benzoquinone bis(ethylene acetal) via acid-catalyzed transacetalization with ethylene glycol, a transformation documented in the synthesis of conduritol C and D tetraacetates [1]. This establishes TMCH not merely as a final protecting group but as a synthetic hub: a single batch of TMCH can be converted into the bis(ethylene acetal), bis(propylene acetal), or other cyclic acetal variants on demand, avoiding separate electrosyntheses optimized for each diol [2]. The tetraethoxy analog of TMCH (CAS 72205-84-6) has a molecular weight of 256.34 and 8 rotatable bonds versus TMCH's MW of 200.23 and 4 rotatable bonds , indicating greater conformational flexibility that may affect crystallization behavior.

transacetalization quinone bis(ethylene acetal) synthetic intermediate protecting group exchange

TMCH Application Scenarios


Latent p-Benzoquinone Synthon in Total Synthesis

In complex natural product syntheses where a p-benzoquinone moiety must be unveiled late in the sequence, TMCH offers the distinct advantage of rapid acid-catalyzed deprotection (~400× faster than silyl methyl ketal alternatives [Section_3, Evidence_Item_2]) and can be carried through multiple synthetic steps as a chemically inert, crystalline intermediate. The 70–71% reproducible preparative yield [Section_3, Evidence_Item_1] ensures adequate material throughput for multi-gram campaigns.

Preparative Electrochemical Synthesis

The well-documented constant-current anodic oxidation procedure using simple Pt/Ni electrodes in a single-cell configuration, without requiring divided cells or stringent potential control [Section_3, Evidence_Item_1], makes TMCH the best-characterized quinone bisketal for scaling electrochemical production in academic pilot plants or contract manufacturing settings.

Azobenzene Synthesis via Bisacetal Condensation

TMCH reacts with arylhydrazines in the presence of catalytic cerium ammonium nitrate (CAN) to afford azobenzenes directly [Section_1], a transformation that exploits the electrophilic character of the bisacetal. The low melting point (45–48 °C) and distillation-friendly boiling point (60 °C/0.2 mmHg) [Section_3, Evidence_Item_3] simplify removal of excess TMCH or its hydrolysis by-products from the reaction mixture.

Transacetalization for Library Diversification

When a medicinal chemistry program requires screening multiple quinone bis-acetal variants for SAR exploration, TMCH serves as the universal precursor that can be transacetalized to bis(ethylene acetal), bis(propylene acetal), and other cyclic diketals without re-optimizing the electrochemical step for each diol [Section_3, Evidence_Item_4]. This reduces procurement complexity to a single key intermediate.

Quote Request

Request a Quote for 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.